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Introduction

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI)
under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).
[1] This technical guide provides an in-depth overview of the pharmacokinetics and
pharmacodynamics of ampreloxetine, compiling data from key clinical trials to inform ongoing
research and development in this area.

Pharmacokinetics

Ampreloxetine exhibits a pharmacokinetic profile that supports once-daily dosing. Its
absorption, distribution, metabolism, and excretion have been characterized in studies
involving healthy volunteers and various patient populations.[2]

Absorption and Distribution

Following oral administration, ampreloxetine reaches peak plasma concentrations (Tmax)
between 6 to 9 hours.[3][4] The pharmacokinetic profile is best described by a two-
compartment model with first-order absorption and elimination.[2][5] Ampreloxetine has a long
terminal half-life of 30-40 hours, which leads to sustained plasma concentrations over a 24-
hour dosing interval at steady state.[2][4] Steady-state plasma levels are typically achieved
within two weeks of initiating once-daily dosing.[3][4]
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Metabolism and Elimination

The primary route of elimination for ampreloxetine is believed to be through metabolism by the
cytochrome P450 1A2 (CYP1A2) enzyme.[2] This is supported by the observation that smoking
status and sex are statistically significant covariates for ampreloxetine exposure, although
these differences are not considered clinically meaningful at the recommended 10 mg dose.[2]
Notably, cytochrome P450 2D6 (CYP2D6) phenotype does not influence ampreloxetine
exposure.[2]

Population Pharmacokinetics

Population pharmacokinetic analyses have indicated that age, weight, and renal impairment do
not have a clinically significant impact on ampreloxetine exposure.[2][3] This suggests that
dose adjustments may not be necessary for these populations.

Table 1. Summary of Ampreloxetine Pharmacokinetic Parameters

Parameter Value Reference(s)

Two-compartment with first-

Model order absorption and [2][5]
elimination

Terminal Half-life (t¥2) 30-40 hours [2][4]

Time to Peak Plasma

) 6-9 hours [3114]
Concentration (Tmax)
Time to Steady State ~2 weeks [31[4]
] ] Cytochrome P450 1A2

Primary Metabolism [2]

(CYP1A2)

- No clinically meaningful
impact of age, weight, or renal
) impairment. - Statistically
Influence of Covariates o o [2][3]
significant but not clinically
meaningful impact of sex and

smoking.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34657222/
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://www.clinicaltrials.gov/study/NCT03750552
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://www.mdsabstracts.org/abstract/population-pharmacokinetics-and-pharmacodynamics-of-ampreloxetine-td-9855-in-patients-with-neurogenic-orthostatic-hypotension-noh/
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://investor.theravance.com/news-releases/news-release-details/theravance-biopharma-inc-announces-results-study-0170-second
https://www.clinicaltrials.gov/study/NCT03750552
https://investor.theravance.com/news-releases/news-release-details/theravance-biopharma-inc-announces-results-study-0170-second
https://www.clinicaltrials.gov/study/NCT03750552
https://investor.theravance.com/news-releases/news-release-details/theravance-biopharma-inc-announces-results-study-0170-second
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://pubmed.ncbi.nlm.nih.gov/34657222/
https://www.clinicaltrials.gov/study/NCT03750552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacodynamics

Ampreloxetine's therapeutic effects are derived from its selective inhibition of the
norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine.

Mechanism of Action

Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By binding to and blocking
the norepinephrine transporter (NET) on presynaptic sympathetic neurons, it prevents the
reuptake of norepinephrine from the synaptic cleft.[6] This leads to an increased concentration
and prolonged action of norepinephrine at the neurovascular junction, enhancing
vasoconstrictor tone and helping to mitigate the drop in blood pressure upon standing that is
characteristic of nOH.[3][6] At higher doses, it may also act as a dual serotonin-norepinephrine
reuptake inhibitor (SNRI) due to its affinity for the serotonin transporter (SERT), though it has a
4-fold selectivity for NET over SERT.[1]

Presynaptic Sympathetic Neuron

Ampreloxetine Noreplnephrme (NE)
Vesicles

Inhibition NE Release
Synaptic Cleft
Norepinephrine Norepinephrine (NE)
Transporter (NET) < —---———-——————+ - pinep
Binding

Postsynaptic Effector Cell (¢.g., Vascular Smooth Muscle)

Adrenergic
Receptors

Increased Vasoconstriction
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Mechanism of Action of Ampreloxetine.

Pharmacodynamic Effects

Clinical studies have demonstrated clear pharmacodynamic effects of ampreloxetine consistent
with its mechanism of action. Treatment with ampreloxetine leads to a significant increase in
plasma norepinephrine levels and a concurrent decrease in its intraneuronal metabolite, 3,4-
dihydroxyphenylglycol (DHPG).[3][7] This shift in the NE:DHPG ratio serves as a key biomarker
of NET inhibition.[3]

Table 2: Summary of Ampreloxetine Pharmacodynamic Effects in nOH Patients

Biomarker | Effect Result Reference(s)

) ] Significant increase (e.g., 71%
Plasma Norepinephrine (NE) ) ] [31[7]
increase from baseline)

Plasma 3,4- Significant decrease (e.g., 7]
dihydroxyphenylglycol (DHPG)  22% decline from baseline)

NE:DHPG Ratio Significant increase [3]
Norepinephrine Transporter

>75% at a 10 mg dose [2]
(NET) Occupancy
Serotonin Transporter (SERT)

<50% at a 10 mg dose [2]
Occupancy
Standing Systolic Blood

Increased [8]
Pressure
Supine Blood Pressure Minimal change [8]
Symptoms of

Improved [8]

Dizziness/Lightheadedness

Experimental Protocols
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The pharmacokinetic and pharmacodynamic properties of ampreloxetine have been elucidated
through a series of clinical trials. Below are summaries of the methodologies for key studies.

Phase 2 Trial in Symptomatic nOH (NCT02705755)

This multicenter study was designed to assess the safety, efficacy, and pharmacokinetics of
ampreloxetine in patients with nOH.[3][8]

Part A (Ascending-Dose): An ascending-dose phase with a range of 1-20 mg to evaluate
safety and tolerability.[3]

o Part B (Double-Blind, Placebo-Controlled): A one-day, double-blind, randomized, placebo-
controlled phase to confirm the effects observed in Part A. The median dose was 15 mg.[8]

o Part C (Open-Label Extension): A 20-week, open-label, steady-state extension phase with a
median dose of 10 mg, followed by a 4-week withdrawal period to assess durability of effect.

[8]

o Assessments: Key assessments included the Orthostatic Hypotension Symptom
Assessment Scale (OHSA), supine, seated, and standing blood pressure, and safety
monitoring.[8] Pharmacokinetic and pharmacodynamic blood samples (for NE and DHPG)
were also collected.[3]

Phase 3 Program: SEQUOIA (NCT03750552) and
REDWOOD (NCT03829657) Studies

These were two sequential Phase 3 trials designed to evaluate the efficacy and safety of
ampreloxetine in patients with symptomatic nOH due to primary autonomic failure (e.g.,
Multiple System Atrophy, Parkinson's Disease).[9][10]

o SEQUOIA (4-week study): A multicenter, randomized, double-blind, placebo-controlled,
parallel-group study.[10]

« REDWOOD (22-week study): This study consisted of a 16-week open-label period followed
by a 6-week double-blind, placebo-controlled, randomized withdrawal period to evaluate the
sustained benefit of ampreloxetine.[9][10]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.clinicaltrials.gov/study/NCT03750552
https://www.researchgate.net/publication/343923561_Pharmacokinetics_of_Ampreloxetine_a_Norepinephrine_Reuptake_Inhibitor_in_Healthy_Subjects_and_Adults_with_Attention-DeficitHyperactive_Disorder_or_Fibromyalgia_Pain
https://www.researchgate.net/publication/343923561_Pharmacokinetics_of_Ampreloxetine_a_Norepinephrine_Reuptake_Inhibitor_in_Healthy_Subjects_and_Adults_with_Attention-DeficitHyperactive_Disorder_or_Fibromyalgia_Pain
https://www.researchgate.net/publication/343923561_Pharmacokinetics_of_Ampreloxetine_a_Norepinephrine_Reuptake_Inhibitor_in_Healthy_Subjects_and_Adults_with_Attention-DeficitHyperactive_Disorder_or_Fibromyalgia_Pain
https://www.researchgate.net/publication/343923561_Pharmacokinetics_of_Ampreloxetine_a_Norepinephrine_Reuptake_Inhibitor_in_Healthy_Subjects_and_Adults_with_Attention-DeficitHyperactive_Disorder_or_Fibromyalgia_Pain
https://www.researchgate.net/publication/343923561_Pharmacokinetics_of_Ampreloxetine_a_Norepinephrine_Reuptake_Inhibitor_in_Healthy_Subjects_and_Adults_with_Attention-DeficitHyperactive_Disorder_or_Fibromyalgia_Pain
https://www.clinicaltrials.gov/study/NCT03750552
https://www.medrxiv.org/content/10.1101/2025.08.12.25332833v1
https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://www.medrxiv.org/content/10.1101/2025.08.12.25332833v1
https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

e Dosing: A single daily oral dose of 10 mg of ampreloxetine or placebo was administered.[9]

e Outcome Measures: Primary endpoints focused on changes in the Orthostatic Hypotension
Symptom Assessment (OHSA) composite score. Secondary endpoints included changes in
the Orthostatic Hypotension Daily Activities Scale (OHDAS).[9][10] Blood pressure and
catecholamine levels were also monitored.[9]

Phase 3 Clinical Trial Workflow (e.g., SEQUOIA & REDWOOD)
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General Experimental Workflows for Ampreloxetine Clinical Trials.

Conclusion

Ampreloxetine is a selective norepinephrine reuptake inhibitor with a pharmacokinetic profile
that allows for once-daily oral administration. Its mechanism of action leads to a sustained
increase in synaptic norepinephrine, which has been shown to improve symptoms and
objective measures of orthostatic hypotension in patients with nOH. The data gathered from
extensive clinical trials provide a strong foundation for its continued development as a potential
therapeutic option for this patient population. Further research, including the ongoing
CYPRESS Phase 3 trial (NCT05696717), will continue to refine our understanding of its long-
term efficacy and safety.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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